4-Butoxy-3,5-difluorophenylboronic acid
Overview
Description
4-Butoxy-3,5-difluorophenylboronic acid is an organoboron compound with the molecular formula C10H13BF2O3. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and difluoro groups.
Mechanism of Action
Target of Action
The primary target of 4-Butoxy-3,5-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This reaction pathway is crucial for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of a variety of organic compounds, including fluorinated biaryl derivatives .
Pharmacokinetics
As an organoboron compound, it is known to be relatively stable and readily prepared . Its stability and reactivity make it suitable for use in mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives . These compounds have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, in which the compound is used, requires specific conditions, including the presence of a palladium catalyst and a suitable base . Additionally, the reaction is typically performed in an organic solvent . The compound’s stability and reactivity can also be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3,5-difluorophenylboronic acid typically involves the reaction of 4-butoxy-3,5-difluorophenyl halides with boronic acid derivatives under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3,5-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to boranes.
Substitution Reactions: The butoxy and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Aqueous or alcoholic solvents like ethanol or methanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Butoxy-3,5-difluorophenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug design and targeted delivery systems.
Biochemistry: Utilized in the study of enzyme inhibitors and as a tool for molecular recognition.
Material Science: Employed in the development of new materials with unique properties.
Comparison with Similar Compounds
3,5-Difluorophenylboronic Acid: Similar structure but lacks the butoxy group.
4-Butoxy-3,5-dimethylphenylboronic Acid: Similar structure but with methyl groups instead of fluorine atoms.
Uniqueness: 4-Butoxy-3,5-difluorophenylboronic acid is unique due to the combination of butoxy and difluoro substituents, which impart distinct reactivity and properties compared to other boronic acids. This makes it particularly valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(4-butoxy-3,5-difluorophenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZFCENWENRUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCCCC)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248820 | |
Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-78-9 | |
Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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